molecular formula C16H17N5O2 B10984505 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B10984505
M. Wt: 311.34 g/mol
InChI Key: WVVDKXYFCKFVRS-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that features a unique combination of a triazole ring and an indole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both triazole and indole structures suggests that it may exhibit interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Indole Derivative Preparation: The indole moiety is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the triazole and indole derivatives. This can be achieved through a nucleophilic substitution reaction where the triazole derivative reacts with a halogenated acetamide derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The triazole and indole moieties are known to interact with various biological targets, making this compound a candidate for studies on enzyme inhibition, receptor binding, and other biological activities.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Compounds containing triazole and indole structures have shown promise in the treatment of various diseases, including cancer, infections, and neurological disorders. Research is ongoing to determine the specific activities and therapeutic potential of this compound.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable candidate for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for various functional groups, allowing it to mimic the activity of other biologically active molecules. The indole moiety is known to interact with a variety of receptors and enzymes, potentially leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-hydroxy-1H-indol-1-yl)acetamide
  • N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide
  • N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide

Uniqueness

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of the methoxy group on the indole ring. This functional group can influence the compound’s electronic properties, solubility, and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-(4-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C16H17N5O2/c1-23-13-4-2-3-12-11(13)7-8-21(12)9-14(22)17-16-18-15(19-20-16)10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H2,17,18,19,20,22)

InChI Key

WVVDKXYFCKFVRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3=NNC(=N3)C4CC4

Origin of Product

United States

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